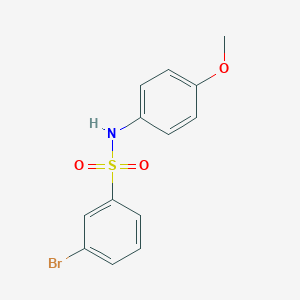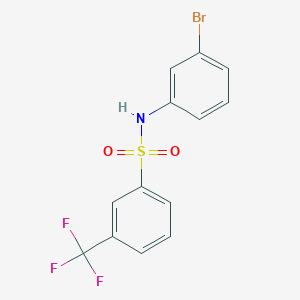![molecular formula C14H18FNO4S B262876 Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B262876.png)
Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate, also known as EFPC, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the sulfonyl-containing piperidine carboxylate family of compounds, which have been shown to have a variety of biological activities. EFPC is of particular interest due to its potential use as a pharmacological tool to study the role of sulfonyl-containing compounds in biological systems.
Wirkmechanismus
The exact mechanism of action of Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate is not fully understood. However, it is thought to act by inhibiting the activity of sulfonyl-containing enzymes, which are involved in a variety of biological processes.
Biochemical and Physiological Effects:
Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of carbonic anhydrase, as mentioned above. Additionally, it has been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have a variety of biological activities, making it a potentially useful pharmacological tool. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate. One area of interest is investigating its potential as a therapeutic agent for conditions such as glaucoma and epilepsy. Additionally, further studies could be conducted to better understand its mechanism of action and to identify other biological targets that it may interact with. Finally, research could be conducted to develop more efficient synthesis methods for Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate and related compounds.
Synthesemethoden
Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate can be synthesized using a variety of methods, including the reaction of 2-fluorobenzenesulfonyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate has been used in a number of scientific studies to investigate its potential as a pharmacological tool. One study examined the effects of Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate on the activity of the sulfonyl-containing enzyme carbonic anhydrase. The results showed that Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate was able to inhibit the activity of this enzyme, suggesting that it may have potential as a therapeutic agent for conditions such as glaucoma and epilepsy.
Eigenschaften
Produktname |
Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate |
|---|---|
Molekularformel |
C14H18FNO4S |
Molekulargewicht |
315.36 g/mol |
IUPAC-Name |
ethyl 1-(2-fluorophenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H18FNO4S/c1-2-20-14(17)11-7-9-16(10-8-11)21(18,19)13-6-4-3-5-12(13)15/h3-6,11H,2,7-10H2,1H3 |
InChI-Schlüssel |
OGYNXGVOBYSISJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2F |
Kanonische SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)









